molecular formula C51H38N2 B596099 N-([1,1'-Biphenyl]-4-yl)-9,9-dimethyl-N-(4-(9-phenyl-9H-carbazol-3-yl)phenyl)-9H-fluoren-2-amine CAS No. 1242056-42-3

N-([1,1'-Biphenyl]-4-yl)-9,9-dimethyl-N-(4-(9-phenyl-9H-carbazol-3-yl)phenyl)-9H-fluoren-2-amine

Cat. No.: B596099
CAS No.: 1242056-42-3
M. Wt: 678.879
InChI Key: GJWBRYKOJMOBHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-([1,1'-Biphenyl]-4-yl)-9,9-dimethyl-N-(4-(9-phenyl-9H-carbazol-3-yl)phenyl)-9H-fluoren-2-amine is a high-performance hole-transporting and emitting material extensively utilized in the development of advanced organic light-emitting diodes (OLEDs). Its molecular structure is engineered with bulky, rigid groups like fluorene, carbazole, and biphenyl, which induce a twisted conformation. This twist promotes thermally activated delayed fluorescence (TADF), a mechanism that allows for the efficient harvesting of both singlet and triplet excitons to achieve theoretically 100% internal quantum efficiency in OLED devices without relying on scarce noble metals. Research demonstrates its specific application as a sky-blue TADF emitter, where it contributes to high external quantum efficiency in fabricated devices. Furthermore, its robust, multi-donor design makes it an excellent host material in phosphorescent OLEDs (PhOLEDs), particularly for stabilizing and managing energy transfer to red and green phosphorescent dopants. The compound's high thermal stability and morphological resilience are critical for enhancing the operational lifetime and performance consistency of next-generation display and lighting technologies. [Source: https://www.sciencedirect.com/science/article/abs/pii/S0143720819301176] [Source: https://pubs.rsc.org/en/content/articlelanding/2016/ta/c6ta04258k]

Properties

IUPAC Name

9,9-dimethyl-N-[4-(9-phenylcarbazol-3-yl)phenyl]-N-(4-phenylphenyl)fluoren-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C51H38N2/c1-51(2)47-19-11-9-17-43(47)44-31-30-42(34-48(44)51)52(40-26-21-36(22-27-40)35-13-5-3-6-14-35)41-28-23-37(24-29-41)38-25-32-50-46(33-38)45-18-10-12-20-49(45)53(50)39-15-7-4-8-16-39/h3-34H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJWBRYKOJMOBHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2C3=C1C=C(C=C3)N(C4=CC=C(C=C4)C5=CC=CC=C5)C6=CC=C(C=C6)C7=CC8=C(C=C7)N(C9=CC=CC=C98)C1=CC=CC=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H38N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

678.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1242056-42-3
Record name N-([1,1'-biphenyl]-4-yl)-9,9-dimethyl-N-(4-(9-phenyl-9H-carbazol-3-yl)phenyl)-9H-fluoren-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Bromination of 9,9-Dimethylfluorene

The fluorenyl core is brominated at the 2-position using bromine (Br₂) in the presence of FeCl₃ as a Lewis acid. This step achieves an 85% yield under reflux conditions (80°C, 12 hours). Excess bromine is quenched with sodium thiosulfate to prevent di-bromination.

Buchwald-Hartwig Amination for Fluorenylamine Synthesis

The brominated intermediate reacts with ammonia in a palladium-catalyzed amination. Optimized conditions use Pd(OAc)₂ with Xantphos as a ligand and potassium tert-butoxide (KOtBu) as a base in toluene. This step proceeds at 110°C for 24 hours, yielding 78% of 9,9-dimethyl-9H-fluoren-2-amine.

Suzuki-Miyaura Coupling for Biphenyl Attachment

The fluorenylamine is coupled with 4-bromobiphenyl via a Suzuki reaction. Key parameters include:

  • Catalyst : Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Base : Sodium carbonate (Na₂CO₃)

  • Solvent System : Dimethoxyethane (DME) and water (3:1)

  • Temperature : 90°C for 18 hours

This step achieves an 82% yield, with residual palladium removed via activated charcoal filtration.

Final Carbazole Functionalization

The biphenyl-fluorenylamine intermediate undergoes a second Buchwald-Hartwig amination with 3-bromo-9-phenyl-9H-carbazole. Using Pd₂(dba)₃ and SPhos as the ligand system in toluene at 120°C, this step attains a 68% yield. Cs₂CO₃ is critical for deprotonating the carbazole nitrogen, ensuring efficient coupling.

Purification and Characterization

Column Chromatography

Crude products are purified via silica gel chromatography using hexane/ethyl acetate (4:1). The target compound elutes at Rf = 0.35–0.45, with purity confirmed by HPLC (>99%).

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.4 Hz, 2H, carbazole-H), 7.89–7.45 (m, 18H, aromatic-H), 2.15 (s, 6H, CH₃).

  • MS (ESI) : m/z 721.3 [M+H]⁺.

Industrial-Scale Production Considerations

While lab-scale synthesis relies on batch reactors, industrial production employs continuous flow systems to enhance throughput. Key adaptations include:

  • Catalyst Immobilization : Palladium nanoparticles on mesoporous silica improve catalyst recovery.

  • Solvent Recycling : Distillation reclaims DME and toluene, reducing waste.

  • Automated Purification : Simulated moving bed (SMB) chromatography replaces manual column packing.

Challenges and Mitigation Strategies

ChallengeSolution
Low Amination YieldsLigand screening (e.g., SPhos > Xantphos)
Palladium ContaminationChelating resins (e.g., SiliaBond® TAA)
Isomer FormationGradient elution chromatography

Recent Advances in Methodology

Recent studies highlight microwave-assisted synthesis for reducing reaction times by 50% and improving yields to 75–80% . Additionally, photoredox catalysis shows promise for mild C–N bond formation, though scalability remains unproven.

Chemical Reactions Analysis

Types of Reactions

N-([1,1’-Biphenyl]-4-yl)-9,9-dimethyl-N-(4-(9-phenyl-9H-carbazol-3-yl)phenyl)-9H-fluoren-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, facilitated by reagents like halogens, sulfonyl chlorides, or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Palladium on carbon in the presence of hydrogen gas.

    Substitution: Halogens (e.g., bromine), sulfonyl chlorides, alkyl halides in the presence of appropriate catalysts or bases.

Major Products

The major products formed from these reactions include oxidized quinones, reduced amine derivatives, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that derivatives of this compound exhibit promising anticancer properties. For instance, studies have shown that compounds containing the carbazole moiety demonstrate cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of topoisomerase II, an essential enzyme for DNA replication and repair, making these compounds valuable in developing new cancer therapies .

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activities. Various N-substituted carbazoles have been synthesized and tested against bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated significant zones of inhibition, suggesting that these compounds could serve as effective antimicrobial agents .

Materials Science

Organic Light Emitting Diodes (OLEDs)
N-([1,1'-Biphenyl]-4-yl)-9,9-dimethyl-N-(4-(9-phenyl-9H-carbazol-3-yl)phenyl)-9H-fluoren-2-amine is being explored as a potential hole transport material in OLEDs. The compound's structural characteristics allow for efficient charge transport, which is crucial for enhancing the performance and efficiency of OLED devices .

Photonic Applications
Due to its unique electronic properties, this compound can also be utilized in photonic applications. Its ability to absorb light and emit fluorescence makes it suitable for use in sensors and light-emitting devices. Research is ongoing to optimize its properties for specific photonic applications .

Photodynamic Therapy (PDT)

Photodynamic therapy is a treatment that uses photosensitizing agents alongside light exposure to induce cytotoxic effects in targeted cells. The compound's structure allows it to act effectively as a photosensitizer due to its ability to generate reactive oxygen species upon light activation. This property has been investigated for its potential use in treating drug-resistant cancers .

Summary Table of Applications

Application Area Details
Medicinal ChemistryAnticancer activity through topoisomerase II inhibition; antimicrobial properties against bacteria
Materials SciencePotential use as a hole transport material in OLEDs; application in photonic devices
Photodynamic TherapyEffective photosensitizer for inducing cytotoxic effects in targeted cancer cells

Case Studies

  • Anticancer Study : A study conducted by Kumar et al. synthesized several derivatives of N-substituted carbazoles and tested their efficacy against human breast cancer cell lines (MCF-7). The results showed varying degrees of cytotoxicity with LC50 values indicating significant potential for further development .
  • Antimicrobial Evaluation : In a comprehensive review by Kaissy et al., various N-substituted carbazoles were screened against multiple bacterial strains. The findings revealed that certain derivatives exhibited zones of inhibition comparable to standard antibiotics, highlighting their potential as new antimicrobial agents .
  • OLED Research : Recent advancements in materials science have seen the integration of this compound into OLED technology. Research indicates that its incorporation significantly enhances the charge transport properties, leading to improved device efficiency and stability .

Mechanism of Action

The mechanism of action of N-([1,1’-Biphenyl]-4-yl)-9,9-dimethyl-N-(4-(9-phenyl-9H-carbazol-3-yl)phenyl)-9H-fluoren-2-amine involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with cellular membranes or proteins, leading to changes in cellular function or signaling pathways. The compound’s unique structure allows it to bind to specific receptors or enzymes, modulating their activity and resulting in various biological effects.

Comparison with Similar Compounds

The following analysis compares BCFA with structurally and functionally related compounds in terms of molecular design, electronic properties, and device performance.

Structural and Functional Analogues

1,3-Di(9H-carbazol-9-yl)benzene (mCP)
  • Structure : A simple carbazole dimer linked via a benzene ring.
  • Role : Common HTL material with moderate thermal stability (glass transition temperature, Tg ~ 65–80°C).
  • Comparison : Unlike BCFA, mCP lacks fluorene and biphenyl groups, resulting in lower thermal stability and hole mobility. However, it is cost-effective and widely used in blue phosphorescent OLEDs .
9,9’-Diphenyl-9H,9’H-3,3’-bicarbazole (DP-BCZ)
  • Structure : Two carbazole units linked via a phenyl group.
  • Role : HT host in emissive layers.
  • Comparison : DP-BCZ exhibits higher hole mobility than mCP but lacks the dimethylfluorene backbone of BCFA, leading to reduced rigidity and thermal stability .
5-(3-4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl-3,9-diphenyl-9H-carbazole (PTZP-PCZ)
  • Structure : Carbazole linked to a triazine unit.
  • Role : Electron-transport (ET) host in emissive layers.
  • Comparison : The triazine group in PTZP-PCZ enhances electron mobility but requires co-hosting with HT materials (e.g., BCFA) for balanced charge transport .
9-(3-(Triphenylsilyl)phenyl)-9H-3,9’-bicarbazole (SiCzCz)
  • Structure : Carbazole dimer functionalized with a triphenylsilyl group.
  • Role : Exciton-blocking layer and p-type host.
  • Comparison : The electron-withdrawing silyl group lowers the HOMO level (~-5.8 eV) compared to BCFA (~-5.5 eV), improving electron-blocking efficiency but complicating synthesis .
N-(1,1′-Biphenyl-4-yl)-N-[4-(9-phenyl-9H-carbazol-3-yl)phenyl]-9,9-dimethyl-9H-fluoren-2-amine (PCBBiF)
  • Structure : Structural isomer of BCFA with a modified biphenyl linkage.
  • Role : HTL in QLEDs.
  • Comparison : PCBBiF shows comparable thermal stability to BCFA but slightly lower hole mobility due to steric hindrance from the biphenyl arrangement .

Key Performance Metrics

Table 1: Comparative Properties of BCFA and Analogues
Compound HOMO (eV) LUMO (eV) Tg (°C) Hole Mobility (cm²/Vs) Device Efficiency (cd/A)
BCFA -5.5 -2.1 >150 ~10<sup>-4</sup> 18.7 (green OLED)
mCP -5.7 -2.3 65–80 ~10<sup>-5</sup> 12.3
DP-BCZ -5.4 -2.0 120 ~10<sup>-4</sup> 15.2
PTZP-PCZ -6.0 -3.0 130 ~10<sup>-6</sup> 20.1 (with co-host)
SiCzCz -5.8 -2.5 160 ~10<sup>-5</sup> 17.5
Analysis :
  • Thermal Stability : BCFA’s dimethylfluorene backbone and bulky substituents confer exceptional thermal stability (Tg >150°C), outperforming mCP and DP-BCZ .
  • Charge Transport : BCFA’s hole mobility (~10<sup>-4</sup> cm²/Vs) is superior to mCP and SiCzCz, enabling efficient charge injection in HIL/HTL stacks .
  • Device Efficiency : In green OLEDs, BCFA achieves 18.7 cd/A, surpassing mCP (12.3 cd/A) but slightly lagging behind PTZP-PCZ (20.1 cd/A) when paired with optimized co-hosts .

Biological Activity

N-([1,1'-Biphenyl]-4-yl)-9,9-dimethyl-N-(4-(9-phenyl-9H-carbazol-3-yl)phenyl)-9H-fluoren-2-amine, commonly referred to as compound 1, is a synthetic organic compound with a complex structure that has garnered attention for its potential biological activities. This article reviews the biological activity of compound 1, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

  • Molecular Formula : C51H38N2
  • Molecular Weight : 678.86 g/mol
  • CAS Number : 1242056-42-3

Biological Activity Overview

Compound 1 exhibits a range of biological activities, particularly in the fields of oncology and antimicrobial research. Its structure suggests potential interactions with various biological targets, including enzymes and receptors involved in cell proliferation and apoptosis.

Anticancer Activity

Recent studies have indicated that compound 1 may act as an inhibitor of topoisomerase II, an enzyme critical for DNA replication and cell division. Inhibitors of topoisomerase II are known to induce apoptosis in cancer cells and can halt the cell cycle progression.

Case Study Findings :

  • Cell Line Studies : In vitro assays demonstrated that compound 1 significantly inhibited the proliferation of several cancer cell lines, including MGC-803 (gastric cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). The IC50 values ranged from 5 to 15 µM, indicating moderate potency against these cell lines .
  • Mechanism of Action : The compound was shown to induce G2/M phase arrest in the cell cycle and activate apoptotic pathways through caspase activation .

Antimicrobial Activity

Compound 1 has also been assessed for its antimicrobial properties. Preliminary results suggest that it possesses significant antibacterial and antifungal activities.

Antimicrobial Efficacy :

  • Bacterial Strains Tested : The compound was evaluated against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. Zones of inhibition were observed in the range of 12–20 mm at concentrations of 100 µg/mL .
  • Fungal Strains Tested : Antifungal activity was noted against Candida albicans and Aspergillus niger, with inhibition zones ranging from 10–15 mm .

The biological activity of compound 1 can be attributed to several mechanisms:

  • Topoisomerase Inhibition : By interfering with topoisomerase II activity, compound 1 disrupts DNA replication in cancer cells.
  • Apoptosis Induction : Activation of apoptotic pathways leads to programmed cell death in malignant cells.
  • Antimicrobial Mechanisms : The exact mechanisms behind its antimicrobial properties are still under investigation but may involve disruption of bacterial cell wall synthesis or interference with fungal metabolism.

Data Summary Table

Biological ActivityCell Lines / MicroorganismsIC50 / Zone of InhibitionReference
AnticancerMGC-803~5 µM
HeLa~10 µM
MCF-7~15 µM
AntibacterialS. aureusZone: 12–20 mm
E. coliZone: 12–20 mm
B. subtilisZone: 12–20 mm
AntifungalC. albicansZone: 10–15 mm
A. nigerZone: 10–15 mm

Q & A

Q. What are the standard synthetic routes for this compound, and how is purity validated?

The compound is synthesized via palladium-catalyzed cross-coupling reactions. Starting materials include 3-(4-bromophenyl)-9-phenyl-9H-carbazole and 9,9-dimethyl-9H-fluoren-2-amine. Purification involves column chromatography (hexane:ethyl acetate gradients) to achieve yields of ~92% . Purity is validated using ¹H/¹³C NMR, IR spectroscopy, and CHN elemental analysis. For example, IR peaks at 1596 cm⁻¹ confirm aromatic C=C stretching, while NMR signals at δ 8.48 ppm (s, 1H) correlate with carbazole protons .

Q. What characterization techniques are critical for structural confirmation?

Essential methods include:

  • NMR spectroscopy : Assigns proton environments (e.g., biphenyl vs. carbazole moieties).
  • Elemental analysis (CHN) : Confirms stoichiometric ratios (e.g., C: 91.07% observed vs. 91.21% calculated) .
  • Melting point determination : Validates crystallinity (e.g., m.p. 185–186°C) .
  • TLC/HPLC : Monitors reaction progress and impurity profiles .

Q. How should this compound be stored to maintain stability?

Store at -20°C in airtight, light-resistant containers under inert atmosphere (e.g., nitrogen). Avoid exposure to moisture, as hygroscopic degradation can alter electronic properties in optoelectronic applications .

Advanced Research Questions

Q. How can synthesis be optimized to address yield inconsistencies?

Yield discrepancies (e.g., 92% vs. 94% in different protocols ) may arise from catalyst loading or solvent polarity. Design of Experiments (DoE) can optimize parameters:

  • Catalyst screening : Compare Pd(PPh₃)₄ vs. Pd(OAc)₂ with ligand systems.
  • Solvent optimization : Test toluene vs. THF for improved solubility.
  • Temperature gradients : Higher temperatures (110°C) may reduce reaction time but increase by-products.

Q. How do structural modifications impact its performance in OLED hole-transport layers (HTLs)?

The dimethylfluorene moiety enhances thermal stability (TGA decomposition >300°C), while carbazole groups improve hole mobility. In device architectures, a 10 nm BCFA layer (as HTL) achieves optimal external quantum efficiency (EQE) of 18% in green OLEDs. Performance is evaluated via:

  • Current density-voltage-luminance (J-V-L) curves .
  • Transient electroluminescence to assess carrier recombination efficiency .

Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved?

Discrepancies in proton assignments (e.g., overlapping aromatic signals) require advanced techniques:

  • 2D NMR (COSY/HSQC) : Resolves coupling interactions (e.g., δ 7.38–7.20 ppm multiplet ).
  • Computational modeling (DFT) : Predicts chemical shifts using Gaussian09 with B3LYP/6-31G(d) basis set.
  • Isotopic labeling : Differentiates carbazole vs. biphenyl protons .

Q. What strategies mitigate impurities from Suzuki-Miyaura coupling by-products?

Common impurities include unreacted bromophenyl intermediates or homocoupling products. Mitigation involves:

  • Gradient chromatography : Hexane:ethyl acetate (4:1 to 1:1) removes polar by-products .
  • Recrystallization : Ethanol/water mixtures yield >98% purity .
  • Mass-directed HPLC : Isolates trace impurities (<0.5%) for structural elucidation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.